

Solubility and Stability of 5-Methyl-2-phenyl-1H-indole: A Technical Guide

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Compound of Interest

Compound Name: 5-Methyl-2-phenyl-1H-indole

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies required to assess the solubility and stability of **5-Methyl-2-phenyl-1H-indole**, a key heterocyclic scaffold in medicinal chemistry.^{[1][2]} Due to the limited availability of direct experimental data for this specific molecule in public literature, this document outlines robust experimental protocols and data presentation strategies based on established principles for analogous indole derivatives and regulatory guidelines.

Physicochemical Properties

5-Methyl-2-phenyl-1H-indole is an indole derivative with a molecular formula of C₁₅H₁₃N and a molecular weight of 207.27 g/mol.^[3] Its structure, featuring a substituted indole nucleus, suggests potential for a range of pharmacological activities.^{[1][2]} The presence of the methyl group at the 5-position generally increases lipophilicity, which can influence cell permeability and binding to target proteins.^[2]

Solubility Assessment

The solubility of a compound is a critical determinant of its biological activity and developability. Both kinetic and thermodynamic solubility assays are crucial for a comprehensive understanding.

Kinetic Solubility

Kinetic solubility measures the concentration of a compound that remains in solution after a short incubation period following dilution from a high-concentration stock solution, typically in dimethyl sulfoxide (DMSO).[4][5][6] This high-throughput screening method is valuable in early drug discovery to identify potential solubility liabilities.[4][7]

2.1.1 Experimental Protocol: High-Throughput Kinetic Solubility Assay

This protocol outlines a method to estimate the kinetic solubility of **5-Methyl-2-phenyl-1H-indole**.[8]

- Stock Solution Preparation: Prepare a 10 mM stock solution of **5-Methyl-2-phenyl-1H-indole** in 100% DMSO.
- Plate Setup: In a 96-well microtiter plate, add a small volume (e.g., 2 μ L) of the DMSO stock solution to the initial well of each row.[8] Add 100 μ L of the desired aqueous buffer (e.g., phosphate-buffered saline, PBS, pH 7.4) to all other wells in the rows.[8]
- Serial Dilution: Perform a 1:2 serial dilution by transferring 100 μ L from the first well to the second, mixing, and continuing this process down the row to create a range of concentrations.[8]
- Incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for a specified duration (e.g., 2 hours) with gentle shaking.[5][9]
- Precipitation Detection: Determine the concentration at which precipitation occurs using methods such as nephelometry (light scattering) or by visual inspection.[6][9]
- Quantification (Optional): For a more precise measurement, the supernatant can be separated from any precipitate by centrifugation or filtration, and the concentration of the dissolved compound can be determined by High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).[5]

Thermodynamic Solubility

Thermodynamic solubility is the equilibrium concentration of a compound in a saturated solution and represents its true solubility. This is a critical parameter for formulation development.[10]

2.2.1 Experimental Protocol: Shake-Flask Method for Thermodynamic Solubility

- Sample Preparation: Accurately weigh a small amount (e.g., 1 mg) of solid **5-Methyl-2-phenyl-1H-indole** into a glass vial.[11]
- Solvent Addition: Add a precise volume (e.g., 1 mL) of the desired buffer (e.g., 0.1 M phosphate buffer, pH 7.4) to each vial.[11]
- Equilibration: Incubate the vials in a shaker or thermomixer at a constant temperature (e.g., 25°C or 37°C) for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached. [11]
- Phase Separation: Separate the undissolved solid from the solution by centrifugation or filtration.
- Quantification: Analyze the concentration of the dissolved compound in the supernatant using a validated analytical method, such as HPLC-UV or LC-MS.[10]

Factors Influencing Solubility

The solubility of **5-Methyl-2-phenyl-1H-indole** can be significantly influenced by several factors:

- pH: As an indole derivative with a basic amine character, its solubility is expected to increase in acidic conditions due to the protonation of the indole nitrogen.[8]
- Co-solvents: The use of organic co-solvents such as ethanol, polyethylene glycol 400 (PEG-400), and propylene glycol can enhance the solubility of poorly soluble compounds.[8]
- Cyclodextrins: Encapsulation with cyclodextrins, such as hydroxypropyl- β -cyclodextrin (HP- β -CD), can form inclusion complexes that increase the aqueous solubility of hydrophobic molecules.[8]

Data Presentation: Solubility

Quantitative solubility data should be summarized in a clear and structured table.

Solubility Type	Solvent/Buffer System	Temperature (°C)	Solubility (µg/mL)	Solubility (µM)
Kinetic	PBS, pH 7.4	25	[Insert Data]	[Insert Data]
Thermodynamic	0.1 M Phosphate Buffer, pH 7.4	25	[Insert Data]	[Insert Data]
Thermodynamic	Simulated Gastric Fluid (pH 1.2)	37	[Insert Data]	[Insert Data]
Thermodynamic	Simulated Intestinal Fluid (pH 6.8)	37	[Insert Data]	[Insert Data]

Stability Assessment

Stability testing is essential to determine how the quality of a drug substance varies over time under the influence of environmental factors such as temperature, humidity, and light.[12][13] Forced degradation studies are conducted to identify potential degradation products and establish degradation pathways.[14][15]

Forced Degradation Studies

Forced degradation, or stress testing, involves exposing the compound to conditions more severe than accelerated stability testing to identify likely degradation products.[14] The goal is to achieve a target degradation of 5-20%. [14][16]

3.1.1 Experimental Protocols for Forced Degradation

A single batch of **5-Methyl-2-phenyl-1H-indole** should be subjected to the following stress conditions:[14][17]

- Acid Hydrolysis:
 - Dissolve the compound in a suitable solvent and add 0.1 N HCl.

- Reflux the solution at a controlled temperature (e.g., 60°C) for a defined period (e.g., 30 minutes).[18]
- Neutralize the solution before analysis.
- Base Hydrolysis:
 - Dissolve the compound and add 0.1 N NaOH.
 - Reflux at a controlled temperature (e.g., 60°C) for a specified time (e.g., 30 minutes).[18]
 - Neutralize the solution prior to analysis.
- Oxidative Degradation:
 - Treat a solution of the compound with a dilute solution of hydrogen peroxide (e.g., 3% H₂O₂) at room temperature.[19]
 - Monitor the reaction over a period of up to 7 days.[19]
- Thermal Degradation:
 - Expose the solid compound to dry heat at an elevated temperature (e.g., 60-80°C) for a specified duration.[14]
- Photolytic Degradation:
 - Expose the solid compound or its solution to a light source that produces combined visible and ultraviolet outputs.[14]
 - The total exposure should be justified, for example, not less than 1.2 million lux hours and 200 watt-hours per square meter.[19]
 - A dark control sample should be stored under the same conditions to exclude the effects of temperature and humidity.

Analytical Method

A stability-indicating analytical method, typically HPLC with a photodiode array (PDA) detector and mass spectrometry (MS), is required to separate and quantify the parent compound from its degradation products.[\[14\]](#) The method must be validated to ensure specificity, accuracy, precision, and linearity.

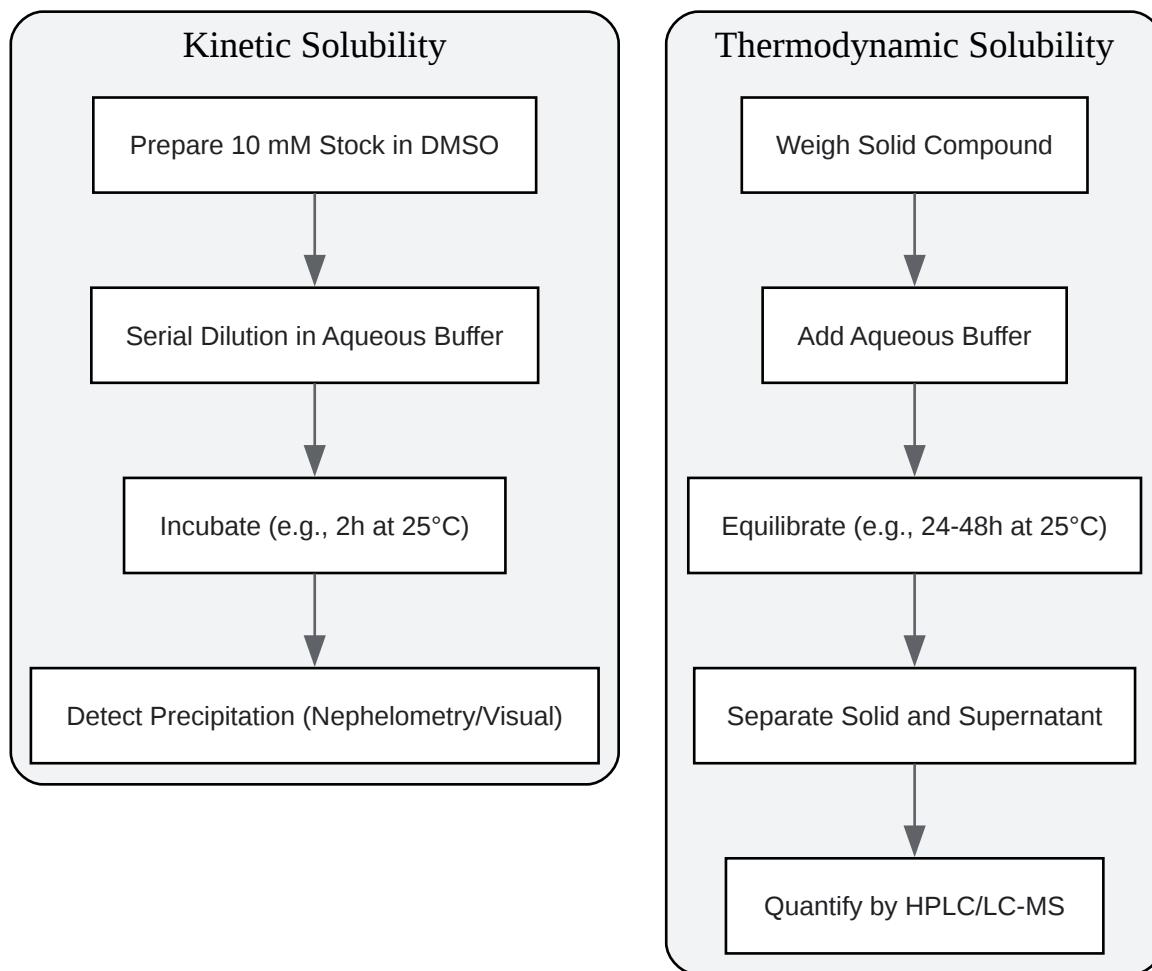
Data Presentation: Stability

The results of the forced degradation studies should be tabulated to show the extent of degradation and the formation of impurities.

Stress Condition	Reagent/Condition	Duration	Assay of 5-Methyl-2-phenyl-1H-indole (%)	Number of Degradants	Major Degradant (% Area)
Acid Hydrolysis	0.1 N HCl	[Time]	[Data]	[Data]	[Data]
Base Hydrolysis	0.1 N NaOH	[Time]	[Data]	[Data]	[Data]
Oxidation	3% H ₂ O ₂	[Time]	[Data]	[Data]	[Data]
Thermal (Solid)	80°C	[Time]	[Data]	[Data]	[Data]
Photolytic (Solid)	UV/Vis Light	[Exposure]	[Data]	[Data]	[Data]

Visualizations

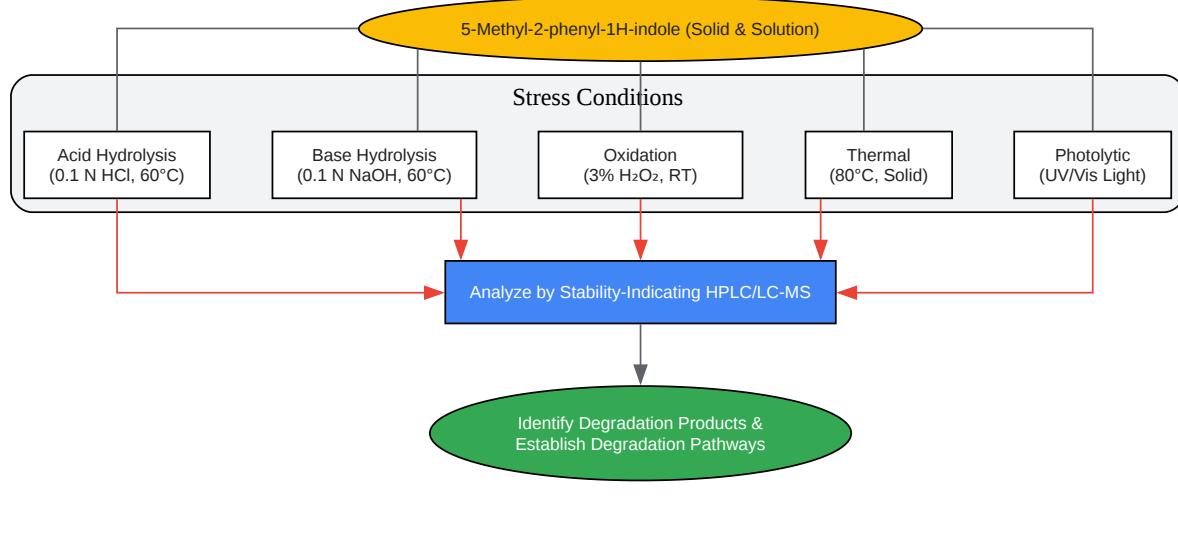
Experimental Workflow for Solubility Assessment



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Caption: Workflow for kinetic and thermodynamic solubility determination.

Experimental Workflow for Forced Degradation Studies



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